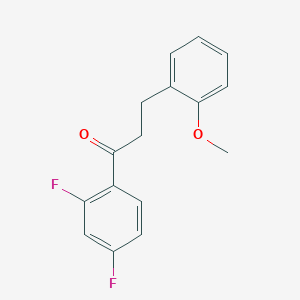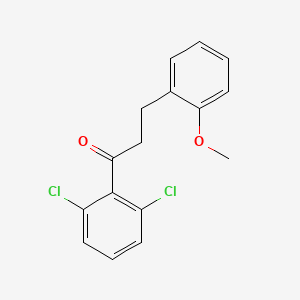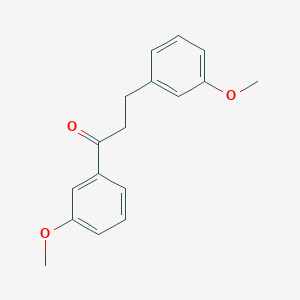
3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol . This compound has gained significant attention in the scientific community due to its various applications in research and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with 2-thiomethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine and sulfur-containing compounds on biological systems. It serves as a model compound for investigating the interactions between these elements and biological molecules.
Medicine: Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
- 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone
- 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- 3’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone
Uniqueness: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWAKLCNBQVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644350 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-61-5 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














